Micafungin Sodium Stereoisomer
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Overview
Description
Micafungin sodium stereoisomer is a semisynthetic echinocandin antifungal agent. It is primarily used to treat invasive candidiasis and as prophylaxis against Candida infections in patients undergoing hematopoietic stem cell transplantation. This compound works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of micafungin sodium involves the conversion of micafungin acid to its sodium salt. This is achieved by mixing a weak base with an aqueous solution containing micafungin acid or a mixed aqueous solution containing the compound and an organic solvent . Another method involves stirring a solution of micafungin in alcohol, such as methanol, and then adding an aqueous solution of sodium 2-ethylhexanoate at low temperatures (0-5°C) and stirring the mixture for 16 hours at room temperature .
Industrial Production Methods: Industrial production of micafungin sodium typically follows the synthetic routes mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Micafungin sodium stereoisomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of micafungin to its oxidized forms.
Reduction: Reduction of micafungin intermediates during synthesis.
Substitution: Substitution reactions involving the modification of side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic solvents and catalysts are employed depending on the specific reaction.
Major Products: The major products formed from these reactions include various intermediates and derivatives of micafungin, which are further processed to obtain the final this compound .
Scientific Research Applications
Micafungin sodium stereoisomer has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying echinocandin antifungals and their synthesis.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential as a tool for studying fungal biology.
Mechanism of Action
Micafungin sodium stereoisomer exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase. This enzyme is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By inhibiting this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective and well-tolerated .
Comparison with Similar Compounds
Caspofungin: Another echinocandin antifungal with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: Similar to micafungin but with a longer half-life and different metabolic pathways.
Rezafungin: A newer echinocandin with extended dosing intervals.
Uniqueness: Micafungin sodium stereoisomer is unique due to its specific inhibition of 1,3-beta-D-glucan synthase and its favorable pharmacokinetic profile, which allows for effective treatment of invasive fungal infections with minimal side effects .
Properties
Molecular Formula |
C56H70N9NaO23S |
---|---|
Molecular Weight |
1292.3 g/mol |
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(3S,6S,11R,18S,20S,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[3-(4-pentoxyphenyl)-1,2-oxazol-5-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-27(12-15-32)33-21-39(87-63-33)28-7-9-29(10-8-28)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38-,42?,43-,44-,45?,46-,47-,48-,52+;/m0./s1 |
InChI Key |
SFNPJZNSSHOZRK-LJOBCPQKSA-M |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origin of Product |
United States |
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